molecular formula C13H16INO B7825222 N-cyclopentyl-2-iodo-N-methylbenzamide

N-cyclopentyl-2-iodo-N-methylbenzamide

Cat. No.: B7825222
M. Wt: 329.18 g/mol
InChI Key: BHDIBLSXXRPLQI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-iodo-N-methylbenzamide is a substituted benzamide derivative featuring a 2-iodobenzoyl core with N-cyclopentyl and N-methyl substituents.

Properties

IUPAC Name

N-cyclopentyl-2-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-15(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)14/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDIBLSXXRPLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-iodo-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentylamine, 2-iodobenzoic acid, and methyl iodide.

    Amidation Reaction: Cyclopentylamine reacts with 2-iodobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-cyclopentyl-2-iodobenzamide.

    Methylation: The resulting N-cyclopentyl-2-iodobenzamide is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-cyclopentyl-2-azido-N-methylbenzamide, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-cyclopentyl-2-iodo-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopentyl-2-iodo-N-methylbenzamide with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings References
This compound 2-iodo, N-cyclopentyl, N-methyl ~343.2 (calculated) Steric bulk from cyclopentyl; iodine's electron-withdrawing effects Hypothesized: Catalysis, agrochemicals (inferred)
Benodanil (2-iodo-N-phenylbenzamide) 2-iodo, N-phenyl 323.1 Known pesticide; simple N-phenyl group Agricultural fungicide
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-2-nitrophenyl 335.1 Bromine substitution; nitro group Structural studies (X-ray data)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-tert-butyl) 221.3 N,O-bidentate directing group Metal-catalyzed C–H activation
N-Benzyl-2-[benzyl(2-iodobenzoyl)amino]-N-(2-iodophenyl)benzamide Multiple iodophenyl and benzyl groups ~799.8 Dual iodine atoms; complex steric environment Research (no specified application)

Key Comparative Insights

Halogen Effects (I vs. Br)
  • Iodine’s leaving-group ability may facilitate nucleophilic substitution reactions, relevant in pesticide design .
  • Bromine (4-bromo analog): Smaller size and lower electron-withdrawing capacity; often used in structural studies due to crystallographic clarity .
N-Substituent Variations
  • Cyclopentyl vs. In contrast, benodanil’s phenyl group allows planar interactions critical for fungicidal activity .
  • Methyl vs. Hydroxy-tert-butyl: The N-methyl group in the target compound may enhance solubility in nonpolar solvents compared to the hydrophilic hydroxy-tert-butyl group in ’s compound, which is tailored for metal coordination .
Spectroscopic and Structural Data
  • X-ray studies on brominated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) reveal planar amide geometries, while iodine’s larger size in the target compound may distort bond angles, affecting crystal packing .
  • Synthetic routes for similar compounds (e.g., benzoyl chloride reactions with amines) suggest the target could be synthesized via 2-iodobenzoyl chloride and N-cyclopentyl-N-methylamine, followed by characterization via NMR and IR .

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